![molecular formula C8H16ClNO2 B1377560 Ethyl 2-amino-3-cyclopropylpropanoate hydrochloride CAS No. 1375471-56-9](/img/structure/B1377560.png)
Ethyl 2-amino-3-cyclopropylpropanoate hydrochloride
Overview
Description
Ethyl 2-amino-3-cyclopropylpropanoate hydrochloride is a chemical compound that belongs to the class of amino acids. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.
Preparation Methods
The synthesis of ethyl 2-amino-3-cyclopropylpropanoate hydrochloride typically involves the reaction of ethyl 2-bromo-3-cyclopropylpropanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 0-50°C. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
Ethyl 2-amino-3-cyclopropylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted derivatives
Scientific Research Applications
Chemistry
In synthetic organic chemistry, ethyl 2-amino-3-cyclopropylpropanoate hydrochloride serves as a valuable building block for the synthesis of more complex molecules. It is utilized in:
- Drug Development : As an intermediate in the synthesis of pharmaceuticals.
- Chemical Reactions : Participating in reactions that yield various derivatives.
Biology
Research indicates that this compound may exhibit biological activities, including:
- Antimicrobial Properties : Studies are exploring its efficacy against bacterial strains, particularly in inhibiting biofilm formation.
- Biological Interactions : Investigations into its interactions with biomolecules are ongoing, with potential implications for understanding metabolic processes.
Medicine
This compound is under investigation for its potential therapeutic applications:
- Precursor for Drug Development : Its derivatives could lead to new drugs targeting specific diseases.
- Therapeutic Use Cases : Preliminary studies suggest it may have applications in treating infections due to its antimicrobial properties.
Antimicrobial Activity
A study investigated the compound's ability to inhibit biofilm formation in uropathogenic Escherichia coli. The findings indicated that structural modifications of the compound led to significant reductions in biofilm development without affecting bacterial growth, suggesting its potential as an antibacterial agent with antivirulence properties .
Drug Development Pathways
Research focusing on the synthesis of derivatives from this compound has shown promising results in developing new classes of pharmaceuticals aimed at combating antibiotic resistance and other infectious diseases .
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Ethyl 2-amino-3-cyclopropylpropanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-3-cyclopropylpropanoate: The non-hydrochloride form of the compound.
Ethyl 2-amino-3-cyclopropylbutanoate: A similar compound with a butanoate group instead of a propanoate group.
Ethyl 2-amino-3-cyclopropylacetate: A compound with an acetate group instead of a propanoate group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity .
Biological Activity
Ethyl 2-amino-3-cyclopropylpropanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanism of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropyl group and an amino acid-like structure. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may act as a substrate or inhibitor for specific enzymes, influencing biochemical pathways. For instance, it has been noted that similar compounds can exhibit significant binding affinities due to halogen bonding and steric effects from the cyclopropyl moiety .
In Vitro Studies
Various studies have evaluated the biological activity of this compound through in vitro assays. Key findings include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, structural analogs have demonstrated inhibitory effects on 11β-HSD1, a target for metabolic disorders .
- Antiparasitic Activity : Related compounds have been investigated for their antiparasitic properties, indicating that modifications in the structure can enhance efficacy against parasites like Plasmodium species .
Case Studies
- Antimalarial Activity : A study highlighted the structural modifications leading to improved potency against malaria parasites. Compounds similar to this compound exhibited enhanced stability and permeability in biological systems, correlating with increased antimalarial activity .
- Pharmacokinetics : Research into pharmacokinetic profiles revealed that modifications to the cyclopropyl group could influence absorption and metabolism, suggesting a pathway for optimizing therapeutic efficacy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Properties
IUPAC Name |
ethyl 2-amino-3-cyclopropylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7(9)5-6-3-4-6;/h6-7H,2-5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVHSCUCSKEKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375471-56-9 | |
Record name | ethyl 2-amino-3-cyclopropylpropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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